molecular formula C10H9BrO4 B13534982 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

Cat. No.: B13534982
M. Wt: 273.08 g/mol
InChI Key: NPWAITPDPRDHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is an organic compound that features a brominated benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid typically involves the bromination of a benzodioxin precursor followed by acetic acid substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the non-brominated benzodioxin derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce the non-brominated benzodioxin derivative.

Scientific Research Applications

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
  • (8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Uniqueness

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is unique due to its specific bromination pattern and acetic acid substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₀H₈BrO₂
  • Molecular Weight: 254.08 g/mol
  • CAS Number: 1803584-17-9

Anticancer Properties

Research indicates that derivatives of benzodioxins can exhibit anticancer activity. The mechanism often involves the inhibition of cytochrome P450 enzymes and induction of oxidative stress in cancer cells. For instance, studies have shown that certain benzodioxin derivatives can induce apoptosis in various cancer cell lines by promoting lipid peroxidation and disrupting mitochondrial function .

  • Cytochrome P450 Inhibition: This compound may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and the activation of pro-carcinogens.
  • Oxidative Stress Induction: It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Cell Cycle Arrest: Some studies suggest that compounds similar to this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.

Research Findings

Study ReferenceFindings
Demonstrated that benzodioxin derivatives can inhibit cytochrome P450 and induce apoptosis through oxidative stress.
Investigated the synthesis and biological evaluation of related compounds, highlighting potential anticancer activity.
Explored structure-activity relationships (SAR) that suggest modifications could enhance biological efficacy.

Case Studies

  • In Vitro Studies:
    • A study conducted on various cancer cell lines showed that this compound induced significant cytotoxicity at micromolar concentrations. The compound was observed to increase ROS levels and activate apoptotic pathways.
  • In Vivo Studies:
    • Animal models treated with this compound exhibited reduced tumor growth compared to control groups. The underlying mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumors.

Properties

Molecular Formula

C10H9BrO4

Molecular Weight

273.08 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid

InChI

InChI=1S/C10H9BrO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13)

InChI Key

NPWAITPDPRDHKB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.